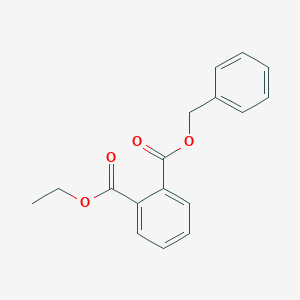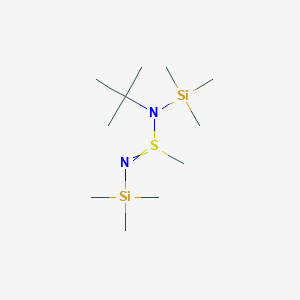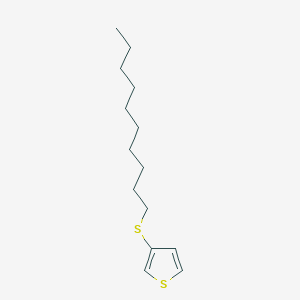
Phosphorane, tris(1-methylethyl)(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorane, tris(1-methylethyl)(phenylmethylene)- is an organophosphorus compound with the molecular formula C₁₆H₂₅P. This compound belongs to the class of phosphoranes, which are characterized by a pentavalent phosphorus atom bonded to five substituents. The unique structure of phosphoranes makes them interesting subjects for research in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, tris(1-methylethyl)(phenylmethylene)- typically involves the reaction of a phosphine with an alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphorane. The reaction conditions often require the use of a solvent such as 1,4-dioxane and a temperature range of 100–110°C .
Industrial Production Methods
Industrial production of phosphoranes generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Phosphorane, tris(1-methylethyl)(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to its corresponding phosphine.
Substitution: The phenylmethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphorane, tris(1-methylethyl)(phenylmethylene)- can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
科学的研究の応用
Phosphorane, tris(1-methylethyl)(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
作用機序
The mechanism of action of phosphorane, tris(1-methylethyl)(phenylmethylene)- involves its ability to form stable complexes with various substrates. The pentavalent phosphorus atom can coordinate with multiple ligands, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as a catalyst or a reactive intermediate in various processes .
類似化合物との比較
Similar Compounds
Phosphorane, triphenyl(phenylmethylene)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphorane, methylenetris(1-methylethyl)-: Another related compound with different substituents, affecting its chemical properties and uses.
Uniqueness
Phosphorane, tris(1-methylethyl)(phenylmethylene)- is unique due to its specific substituents, which confer distinct reactivity and stability compared to other phosphoranes. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
90497-73-7 |
|---|---|
分子式 |
C16H27P |
分子量 |
250.36 g/mol |
IUPAC名 |
benzylidene-tri(propan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C16H27P/c1-13(2)17(14(3)4,15(5)6)12-16-10-8-7-9-11-16/h7-15H,1-6H3 |
InChIキー |
IIHMADRREPTKMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=CC1=CC=CC=C1)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

